6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The unique structure of this compound, which includes a chloro group, a phenylpyridinyl moiety, and a triazolopyridazine core, makes it a valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-phenylpyridin-2-amine with 6-chloro-1,2,4-triazolo[4,3-b]pyridazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its pharmacological effects. The triazolopyridazine core is known to interact with various biological pathways, modulating cellular processes and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
- 3,6,7-Triamino-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
The uniqueness of 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine lies in its specific structural features, such as the phenylpyridinyl moiety, which imparts distinct pharmacological properties. Compared to similar compounds, it exhibits enhanced binding affinity to certain biological targets, making it a promising candidate for drug development .
Properties
CAS No. |
596825-58-0 |
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Molecular Formula |
C16H10ClN5 |
Molecular Weight |
307.74 g/mol |
IUPAC Name |
6-chloro-3-(6-phenylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H10ClN5/c17-14-9-10-15-19-20-16(22(15)21-14)13-8-4-7-12(18-13)11-5-2-1-3-6-11/h1-10H |
InChI Key |
ZYWUAQJBFUNDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C3=NN=C4N3N=C(C=C4)Cl |
Origin of Product |
United States |
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